Hémipicrate d'ésérine

Vue d'ensemble

Description

Il s'agit d'un inhibiteur réversible de la cholinestérase qui se trouve naturellement dans la fève de Calabar et le fruit de l'arbre mancenillier . Ce composé a une valeur médicinale significative et est utilisé pour traiter diverses affections, notamment le glaucome et la toxicité anticholinergique .

Applications De Recherche Scientifique

Physostigmine sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is used to study cholinergic systems and neurotransmission.

Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

Target of Action

Eserine hemisulfate salt, also known as Physostigmine sulphate, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that is crucial in nerve function as it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

Eserine acts as a reversible inhibitor of AChE . It binds to AChE, forming a carbamylated enzyme complex . This binding prevents AChE from breaking down acetylcholine, leading to an accumulation of acetylcholine . The complex degrades slowly, allowing the effects of eserine to persist .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine. This results in prolonged stimulation of cholinergic receptors, enhancing cholinergic neurotransmission . The affected pathways primarily involve nerve signal transmission, particularly in the central nervous system .

Pharmacokinetics

This allows it to have effects within the central nervous system. The rate of hydrolysis of eserine in plasma can be influenced by plasma esterases .

Action Environment

The action, efficacy, and stability of eserine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effectiveness. Additionally, the pH and temperature of the environment can affect the stability of eserine . It is also worth noting that eserine is considered highly toxic and should be handled with care .

Analyse Biochimique

Biochemical Properties

Eserine Hemisulfate Salt plays a crucial role in biochemical reactions. It acts as an acetylcholinesterase inhibitor, forming a carbamylated enzyme complex with acetylcholinesterase that degrades slowly . This interaction with acetylcholinesterase is a key aspect of its biochemical activity .

Cellular Effects

The effects of Eserine Hemisulfate Salt on cells are profound. It influences cell function by interacting with acetylcholinesterase, an essential enzyme involved in neurotransmission . By inhibiting this enzyme, Eserine Hemisulfate Salt can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Eserine Hemisulfate Salt exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . It forms a carbamylated enzyme complex with acetylcholinesterase, leading to slow degradation of the enzyme . This interaction can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of Eserine Hemisulfate Salt can change over time in laboratory settings. It is known to form a slowly degrading complex with acetylcholinesterase

Metabolic Pathways

Eserine Hemisulfate Salt is involved in the cholinergic system’s metabolic pathways through its action as an acetylcholinesterase inhibitor It can affect the levels of acetylcholine, a key neurotransmitter, in the body

Transport and Distribution

The transport and distribution of Eserine Hemisulfate Salt within cells and tissues are critical aspects of its function. As an acetylcholinesterase inhibitor, it is likely to be distributed wherever this enzyme is present . Specific details about its transporters or binding proteins are not currently available.

Subcellular Localization

The subcellular localization of Eserine Hemisulfate Salt can affect its activity and function. Given its role as an acetylcholinesterase inhibitor, it is likely to be found wherever this enzyme is localized within the cell

Méthodes De Préparation

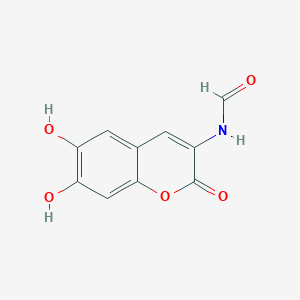

Voies de Synthèse et Conditions de Réaction : Le sulfate de physostigmine peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la condensation du 3-hydroxy-1-méthylindole avec le chlorure d'acide N-méthylcarbamique, suivie d'une cyclisation et d'étapes de purification ultérieures .

Méthodes de Production Industrielle : Dans les milieux industriels, le sulfate de physostigmine est généralement produit par une série de réactions chimiques qui impliquent l'extraction du composé actif de la fève de Calabar, suivie d'une purification et d'une conversion à la forme sulfate .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate de physostigmine subit diverses réactions chimiques, notamment :

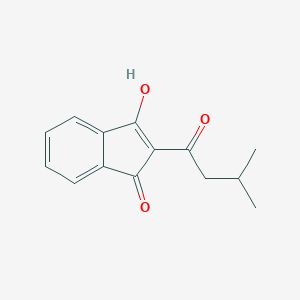

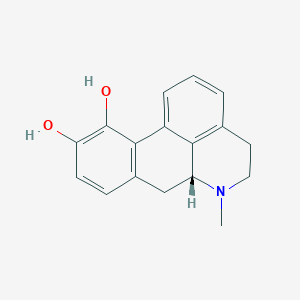

Oxydation : Cette réaction peut conduire à la formation d'éséroline, un métabolite majeur.

Réduction : Le sulfate de physostigmine peut être réduit pour former différents dérivés.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe carbamate.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions contrôlées.

Principaux Produits :

Oxydation : Éseroline

Réduction : Dérivés réduits de la physostigmine

Substitution : Dérivés de carbamate substitués

4. Applications de la Recherche Scientifique

Le sulfate de physostigmine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Le composé est utilisé pour étudier les systèmes cholinergiques et la neurotransmission.

5. Mécanisme d'Action

Le sulfate de physostigmine agit en inhibant l'acétylcholinestérase, l'enzyme responsable de la dégradation de l'acétylcholine. En interférant avec le métabolisme de l'acétylcholine, le sulfate de physostigmine stimule indirectement les récepteurs nicotiniques et muscariniques en raison de l'augmentation consécutive de l'acétylcholine disponible au niveau de la synapse . Ce mécanisme lui permet d'inverser les effets anticholinergiques centraux et périphériques .

Composés Similaires :

Pyridostigmine : Similaire à la néostigmine, elle est utilisée pour traiter la myasthénie grave, mais a une durée d'action plus longue.

Unicité : Le sulfate de physostigmine est unique en sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement efficace dans le traitement des effets du système nerveux central de la toxicité anticholinergique . Cette propriété le distingue des autres inhibiteurs de la cholinestérase comme la néostigmine et la pyridostigmine .

Comparaison Avec Des Composés Similaires

Neostigmine: Another cholinesterase inhibitor, but it does not cross the blood-brain barrier as effectively as physostigmine sulfate.

Pyridostigmine: Similar to neostigmine, it is used to treat myasthenia gravis but has a longer duration of action.

Uniqueness: Physostigmine sulfate is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system effects of anticholinergic toxicity . This property distinguishes it from other cholinesterase inhibitors like neostigmine and pyridostigmine .

Propriétés

Numéro CAS |

64-47-1 |

|---|---|

Formule moléculaire |

C15H23N3O6S |

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |

InChI |

InChI=1S/C15H21N3O2.H2O4S/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t13-,15+;/m1./s1 |

Clé InChI |

LLIODTIILSCNOH-PBCQUBLHSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |

SMILES isomérique |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |

SMILES canonique |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |

| 64-47-1 | |

Pictogrammes |

Acute Toxic |

Synonymes |

(3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Methylcarbamate (Ester) Sulfate (Salt) |

Origine du produit |

United States |

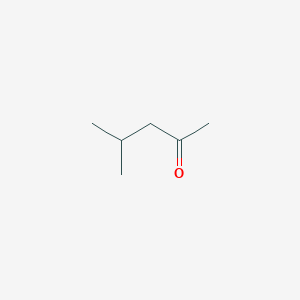

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does eserine sulfate exert its effects?

A1: Eserine sulfate functions as a reversible cholinesterase inhibitor. [, , ] It interacts with the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. [, , , , ] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , , , , ]

Q2: What are the downstream effects of this interaction?

A2: The accumulation of acetylcholine due to eserine sulfate inhibition can have various effects on different organ systems, including:

- Muscular System: Increased muscle contractions and potential for muscle paralysis at high concentrations. [, , , ]

- Nervous System: Enhanced cognitive function, increased alertness, and potential for seizures at high concentrations. [, , , , , ]

- Ocular System: Pupil constriction (miosis), increased accommodation, and potential for blurred vision. [, , ]

- Respiratory System: Bronchoconstriction and increased mucus secretion. []

- Gastrointestinal System: Increased intestinal motility and secretions. []

Q3: What is the molecular formula and weight of eserine sulfate?

A3: The molecular formula of eserine sulfate is (C15H21N3O2)2.H2SO4. Its molecular weight is 648.8 g/mol. [, , ]

Q4: Is there any spectroscopic data available for eserine sulfate?

A4: Yes, research has employed various spectroscopic techniques to characterize eserine sulfate, including infrared spectroscopy. [, ] These analyses provide valuable information regarding the compound's functional groups and structural characteristics.

Q5: How does eserine sulfate perform under different conditions?

A5: Eserine sulfate exhibits stability at specific pH ranges and temperatures. [, , , ] Research has explored its formulation into various delivery systems, such as micronized emulsions, to enhance its stability and bioavailability. [, ]

Q6: What are the primary applications of eserine sulfate?

A6: Eserine sulfate finds applications in various research areas, including:

- Neurological Research: Investigating cholinergic pathways and their role in cognitive function, memory, and sleep. [, , , , ]

- Ophthalmological Research: Inducing miosis for diagnostic and therapeutic purposes, such as in the treatment of glaucoma. [, ]

- Pharmacological Research: Evaluating its potential as an antidote for organophosphate poisoning. []

Q7: What animal models are used to study eserine sulfate?

A7: Research on eserine sulfate commonly employs various animal models, including rats, mice, rabbits, guinea pigs, dogs, and frogs. [, , , , , , , , ] These models provide valuable insights into the compound's effects on different physiological systems.

Q8: What are the known toxicological properties of eserine sulfate?

A8: Eserine sulfate can exhibit toxicity at high doses, with potential adverse effects on the muscular, nervous, respiratory, and cardiovascular systems. [, , ] Research emphasizes the importance of careful dose selection and administration to mitigate potential risks.

Q9: What are the future directions for research on eserine sulfate?

A9: Ongoing research on eserine sulfate focuses on:

- Targeted Drug Delivery: Developing novel delivery systems to enhance its efficacy and minimize potential side effects. []

- Biomarker Discovery: Identifying biomarkers to predict treatment response and monitor potential adverse effects. []

- Understanding Resistance Mechanisms: Investigating potential resistance mechanisms to cholinesterase inhibitors and exploring strategies to overcome them. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)